![molecular formula C19H13F3N4S2 B2476450 6-(甲基硫基)-1-苯基-4-{[3-(三氟甲基)苯基]硫基}-1H-吡唑并[3,4-d]嘧啶 CAS No. 478247-56-2](/img/structure/B2476450.png)

6-(甲基硫基)-1-苯基-4-{[3-(三氟甲基)苯基]硫基}-1H-吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

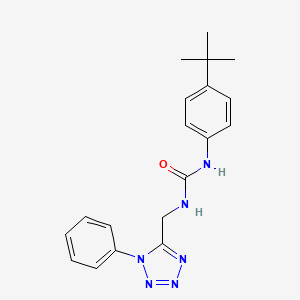

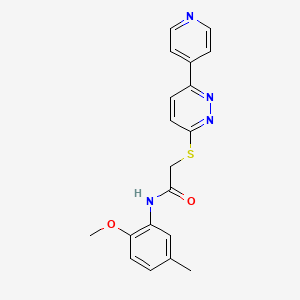

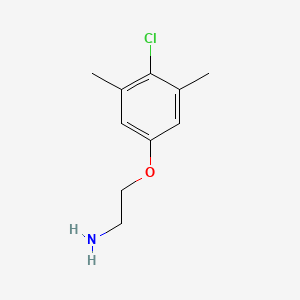

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They contain a pyrazole ring fused with a pyrimidine ring. This particular compound has a trifluoromethylphenyl group attached to the pyrazole ring and a phenyl group attached to the pyrimidine ring. It also contains a sulfanyl group, which is a sulfur atom bonded to a hydrogen atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused pyrazolo[3,4-d]pyrimidine ring system, with the phenyl and trifluoromethylphenyl groups attached at the 1 and 4 positions of the pyrazole ring, respectively. The sulfanyl group would be attached to the 6 position of the pyrimidine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and stability .科学研究应用

抗癌活性

该化合物已显示出对癌细胞有希望的抗增殖活性。具体来说,吡唑并[3,4-d]嘧啶的衍生物,包括化合物 12a-d,在体外针对 NCI 60 人类肿瘤细胞系组进行了评估。其中,化合物 12b 对 MDA-MB-468 和 T-47D 乳腺癌细胞系表现出最高的抗癌活性,其 IC50 值分别为 3.343 ± 0.13 μM 和 4.792 ± 0.21 μM。 这些结果表明其作为抗癌剂的潜力 .

VEGFR-2 抑制

化合物 12b 还表现出对 VEGFR-2(血管内皮生长因子受体 2)的有效抑制活性,其 IC50 值为 0.063 ± 0.003 μM。VEGFR-2 在血管生成中起着至关重要的作用,使其成为癌症治疗的有吸引力的靶点。 该化合物破坏伤口愈合模式的能力进一步支持了其抗血管生成潜力 .

细胞周期调控和细胞凋亡

除了抗肿瘤作用外,化合物 12b 还使 MDA-MB-468 细胞系在 S 期停止细胞周期,并显着增加了总凋亡。值得注意的是,它提高了 caspase-3 的水平,表明其促凋亡活性。 这些发现突出了其作为多方面治疗剂的潜力 .

其他潜在应用

虽然上述领域已经过充分研究,但该化合物可能还有其他未开发的应用。研究人员可以调查其对其他细胞途径的影响,例如代谢、运动和生长。 此外,它与 VEGFR-2 以外的其他激酶的相互作用值得进一步探索 .

总之,6-(甲基硫基)-1-苯基-4-{[3-(三氟甲基)苯基]硫基}-1H-吡唑并[3,4-d]嘧啶作为抗癌和抗血管生成剂具有希望,并有可能用于更广泛的治疗应用。 研究人员应继续探索其作用机制,并在临床前和临床环境中评估其疗效 .如果您需要更多详细信息或有任何其他问题,请随时提问!

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that plays a pivotal role in cell proliferation and the cell cycle . It is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal function of CDK2, leading to alterations in cell cycle progression . The compound’s interaction with CDK2 results in significant changes in the cell cycle, leading to apoptosis induction within certain cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis, or programmed cell death . This disruption of the cell cycle and induction of apoptosis can lead to the death of cancer cells, providing a potential therapeutic effect .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cells . This can lead to the death of cancer cells, providing a potential therapeutic effect . In particular, the compound has shown potent activity against certain cell lines, including MCF-7 and HCT-116 .

未来方向

属性

IUPAC Name |

6-methylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4S2/c1-27-18-24-16-15(11-23-26(16)13-7-3-2-4-8-13)17(25-18)28-14-9-5-6-12(10-14)19(20,21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEUDMUTYQWLDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)

![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)